molecular formula C22H20FN3O6 B12972812 methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate

methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate

Cat. No.: B12972812
M. Wt: 441.4 g/mol
InChI Key: YKQOMTFGNYHLHD-CMDGGOBGSA-N
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Description

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted indole core, a nitrovinyl group, and a methoxycarbonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized through a series of reactions including nitration, fluorination, and esterification. The nitrovinyl group can be introduced via a nitro-olefination reaction, while the methoxycarbonyl group is added through esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents such as palladium, copper, and various organic solvents are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted indoles, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitrovinyl group, in particular, is known to participate in redox reactions, which can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluoro-substituted indole core and nitrovinyl group make it particularly versatile in synthetic chemistry and drug development .

Properties

Molecular Formula

C22H20FN3O6

Molecular Weight

441.4 g/mol

IUPAC Name

methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate

InChI

InChI=1S/C22H20FN3O6/c1-25(22(28)32-3)12-13-4-6-14(7-5-13)20-16(8-9-26(29)30)19-17(21(27)31-2)10-15(23)11-18(19)24-20/h4-11,24H,12H2,1-3H3/b9-8+

InChI Key

YKQOMTFGNYHLHD-CMDGGOBGSA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)/C=C/[N+](=O)[O-])C(=O)OC

Canonical SMILES

CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)C=C[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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